

Application of BMT-046091 in High-Throughput Screening for AAK1 Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMT-046091

Cat. No.: B15496919

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Introduction

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for cellular nutrient uptake, receptor signaling, and synaptic vesicle recycling. AAK1 phosphorylates the $\mu 2$ subunit of the adaptor protein 2 (AP-2) complex, a key step in the regulation of endocytosis. Dysregulation of AAK1 activity has been implicated in several diseases, including neuropathic pain, viral infections, and neurological disorders, making it an attractive therapeutic target.

BMT-046091 is a potent and selective inhibitor of AAK1.^{[1][2]} Its high affinity and specificity for AAK1 make it an invaluable tool for researchers studying the physiological and pathological roles of this kinase. In the context of drug discovery, **BMT-046091** serves as an excellent positive control for high-throughput screening (HTS) campaigns aimed at identifying novel AAK1 inhibitors. This document provides detailed application notes and protocols for the use of **BMT-046091** in HTS assays.

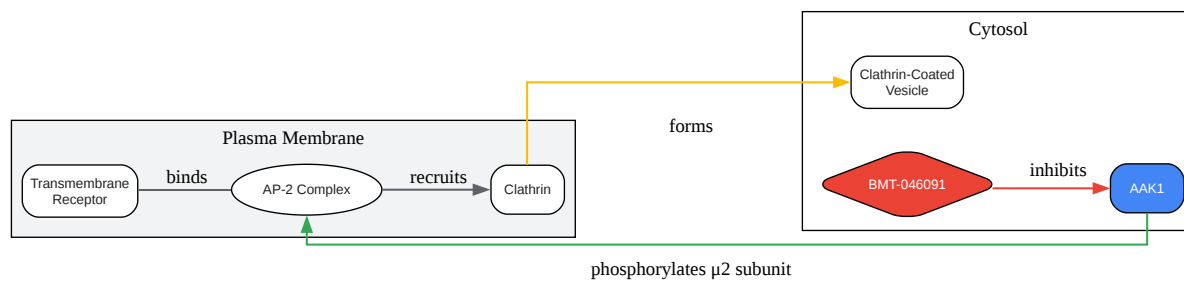
BMT-046091: A Potent and Selective AAK1 Inhibitor

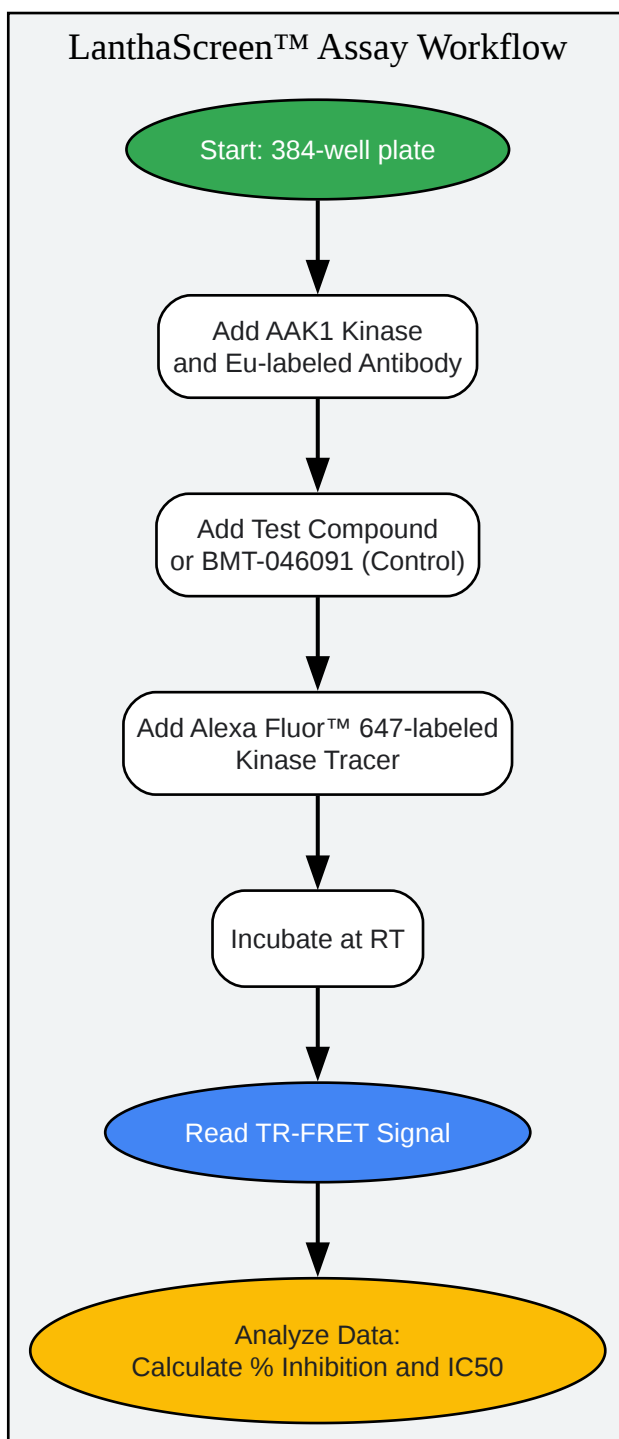
BMT-046091 demonstrates sub-nanomolar potency in inhibiting AAK1's kinase activity. Its selectivity has been confirmed against a wide range of other kinases, receptors, transporters, and enzymes, highlighting its utility as a specific probe for AAK1 function.

| Compound | Target | Assay Type | IC50 (nM) | Selectivity | Reference |
|------------|--------|---|-----------|---|---------------------|
| BMT-046091 | AAK1 | Biochemical (phosphorylation of μ 2 subunit peptide) | 2.8 | Inactive at >5 μ M in a panel of functional or binding assays for receptors, transporters, and enzymes. | [1] |

Signaling Pathways Involving AAK1

AAK1 is a central regulator of clathrin-mediated endocytosis (CME). Its primary known substrate is the μ 2 subunit of the AP-2 complex. Phosphorylation of μ 2 by AAK1 is a critical step for the recruitment of cargo and the assembly of clathrin-coated pits.





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References

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- 2. mybiosource.com [mybiosource.com]
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